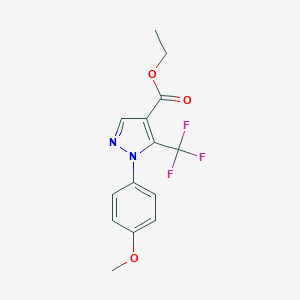

ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Overview

Description

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Pyrazole derivatives, including ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been extensively studied for their diverse pharmacological activities. They exhibit properties such as:

- Anti-inflammatory : Compounds in this class have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Analgesic : Some derivatives demonstrate pain-relieving effects comparable to traditional analgesics.

- Antimicrobial : The presence of the trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and exert antimicrobial effects.

- Anticancer : Certain pyrazole derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.

Case Studies

- Celecoxib : A well-known non-steroidal anti-inflammatory drug (NSAID) derived from pyrazole, celecoxib has demonstrated efficacy in treating arthritis and pain management. Its mechanism involves selective inhibition of COX-2 enzymes, which are upregulated during inflammatory responses .

- Fipronil : This broad-spectrum insecticide is another example where pyrazole derivatives have been utilized effectively in agricultural applications. Fipronil acts by disrupting the central nervous system of insects, showcasing the versatility of pyrazole compounds in both medicinal and agricultural contexts .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has potential as a herbicide or pesticide due to its effective biological activity against various pests and weeds.

Mechanism of Action

The trifluoromethyl group enhances the compound's efficacy by increasing its stability and lipophilicity, allowing for better absorption and retention in plant systems. This results in improved herbicidal activity against resistant weed species.

Material Science Applications

Emerging research suggests that pyrazole derivatives can be utilized in material science for the development of new materials with specific properties:

- Coordination Compounds : Pyrazoles can act as ligands in coordination chemistry, forming complexes with transition metals that exhibit unique electronic and optical properties.

- Polymeric Materials : The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | COX enzyme inhibition | |

| Analgesic | Pain pathway modulation | |

| Antimicrobial | Membrane penetration | |

| Anticancer | Induction of apoptosis |

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Ethyl 1-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxyphenyl group provides opportunities for further functionalization and interaction with biological targets.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research and industrial applications.

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound with the chemical formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 311.2055 g/mol

- CAS Number : 852816-12-7

- SMILES Notation :

CCOC(C(C=NN1C2=CC=C(OC)C=C2)=C1C(F)(F)F)=O - InChI Key : AKJLMZLGGRBYEM-UHFFFAOYSA-N

This compound features a pyrazole core substituted with trifluoromethyl and methoxyphenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26 | Cell cycle arrest |

| Ethyl Pyrazole | HeLa | 14.31 | Inhibition of tubulin polymerization |

The above data suggests that this compound may have similar or enhanced anticancer effects compared to other pyrazole derivatives.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies have shown that the compound significantly inhibits cell proliferation in a dose-dependent manner.

- Induction of Apoptosis : Annexin V staining assays indicate that the compound triggers apoptosis in cancer cells, which is a crucial pathway for anticancer activity.

- Signal Pathway Modulation : The compound affects key signaling pathways, including ERK phosphorylation and NF-kB signaling, which are often dysregulated in cancer.

Study on Antitumor Activity

A notable study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated:

- Inhibition of Migration and Invasion : The compound reduced cell migration and invasion capabilities significantly.

- Impact on Matrix Metalloproteinases (MMPs) : It was found to inhibit MMP-9 activity, which is associated with cancer metastasis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Cytotoxicity | Significant against multiple cell lines |

| Apoptosis Induction | Confirmed via Annexin V staining |

| Migration/Invasion | Inhibited in vitro |

| MMP Activity | Inhibited |

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-3-22-13(20)11-8-18-19(12(11)14(15,16)17)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLMZLGGRBYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550282 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-38-6 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.